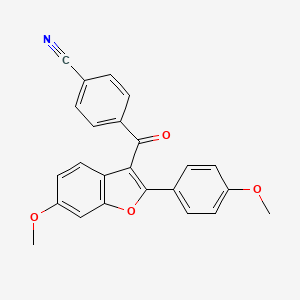

4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile

Übersicht

Beschreibung

LY320135 is a selective antagonist for the brain cannabinoid receptor type 1 (CB1). It has a significantly higher affinity for the CB1 receptor compared to the peripheral cannabinoid receptor type 2 (CB2). This compound has been extensively studied for its potential in reversing the effects of cannabinoids and its role in various physiological processes .

Vorbereitungsmethoden

Die Synthese von LY320135 umfasst mehrere Schritte, beginnend mit der Herstellung der Benzofuran-Grundstruktur. Der synthetische Weg beinhaltet typischerweise:

Bildung des Benzofuran-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Funktionalisierung: Einführung von Methoxygruppen und anderen funktionellen Gruppen in den Benzofuran-Kern.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Benzofuran-Kerns mit einem Benzonitril-Derivat zur Bildung von LY320135

Industrielle Produktionsmethoden für LY320135 sind nicht umfassend dokumentiert, würden aber wahrscheinlich die Optimierung des synthetischen Wegs für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

LY320135 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppen können unter starken oxidativen Bedingungen oxidiert werden.

Reduktion: Die Nitrilgruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.

Substitution: Die aromatischen Ringe können elektrophilen Substitutionsreaktionen wie Nitrierung oder Halogenierung unterliegen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Salpetersäure zur Nitrierung. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Antagonism

One of the primary applications of LY320135 is its role as a selective antagonist for the cannabinoid receptor type 1 (CB1). Research indicates that it exhibits a significantly higher affinity for CB1 receptors compared to peripheral cannabinoid receptor type 2 (CB2), with a selectivity ratio exceeding 70-fold . This characteristic positions LY320135 as a valuable tool in studies exploring the endocannabinoid system and its implications in various physiological processes.

Neurological Studies

Given its antagonistic properties on CB1 receptors, LY320135 has been investigated for its potential effects on neurological disorders. Studies have suggested that modulation of the endocannabinoid system can influence conditions such as anxiety, depression, and neurodegenerative diseases. The compound's ability to selectively inhibit CB1 may provide insights into developing treatments for these disorders while minimizing side effects associated with non-selective cannabinoids .

Cancer Research

Recent studies have explored the role of cannabinoid receptors in cancer biology, particularly their involvement in tumor growth and metastasis. LY320135's selective antagonism of CB1 receptors makes it a candidate for research into the therapeutic potential of cannabinoid modulation in cancer treatment, potentially affecting tumor progression and response to therapies .

Case Study 1: Impact on Anxiety Disorders

A study published in a peer-reviewed journal examined the effects of LY320135 on anxiety-like behavior in animal models. The results indicated that administration of the compound resulted in reduced anxiety levels, suggesting that CB1 antagonism may have therapeutic benefits in treating anxiety disorders .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In another investigation, researchers assessed the neuroprotective effects of LY320135 in models of Alzheimer's disease. The findings demonstrated that the compound could mitigate neuroinflammation and improve cognitive function, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Findings

The applications of this compound extend across various domains of biomedical research:

| Application Area | Description |

|---|---|

| Cannabinoid Research | Selective antagonist for CB1 receptors; potential therapeutic applications in various disorders |

| Neurological Studies | Investigated for effects on anxiety and depression; may influence neurodegeneration |

| Cancer Research | Potential role in modulating tumor growth and response to treatment |

Wirkmechanismus

LY320135 acts as a selective antagonist for the CB1 receptor. It binds to the CB1 receptor with high affinity, blocking the effects of endogenous cannabinoids like anandamide. This blockade prevents the activation of downstream signaling pathways, such as the inhibition of adenylate cyclase and modulation of ion channels. By blocking these pathways, LY320135 can reverse the physiological effects mediated by CB1 receptor activation .

Vergleich Mit ähnlichen Verbindungen

LY320135 ist einzigartig in seiner hohen Selektivität für den CB1-Rezeptor gegenüber dem CB2-Rezeptor. Ähnliche Verbindungen umfassen:

SR141716A (Rimonabant): Ein weiterer CB1-Rezeptor-Antagonist mit ähnlicher Selektivität, aber unterschiedlicher chemischer Struktur.

AM251: Ein CB1-Rezeptor-Antagonist mit einem anderen Bindungsprofil und einer anderen chemischen Struktur.

SR144528: Ein selektiver CB2-Rezeptor-Antagonist, der die Spezifität von LY320135 für CB1 hervorhebt .

LY320135 zeichnet sich durch seine einzigartige Benzofuran-Struktur und seine hohe Selektivität für den CB1-Rezeptor aus, was es zu einem wertvollen Werkzeug in der Cannabinoid-Forschung macht.

Biologische Aktivität

4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile, also known as LY320135, is a compound of interest due to its significant biological activities, particularly as a selective antagonist of the cannabinoid receptor type 1 (CB1). This article explores its biological activity, relevant case studies, and research findings.

- Chemical Formula : C24H17NO4

- Molecular Weight : 383.4 g/mol

- CAS Number : 176977-56-3

- Solubility : Soluble in DMSO (≥10 mg/mL)

- Density : 1.31 g/cm³ (predicted)

- Boiling Point : 617.2 °C (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C24H17NO4 |

| Molecular Weight | 383.4 g/mol |

| Solubility | DMSO: ≥10 mg/mL |

| Density | 1.31 g/cm³ |

| Boiling Point | 617.2 °C |

Cannabinoid Receptor Antagonism

LY320135 is primarily recognized for its role as a CB1 receptor antagonist/inverse agonist . It exhibits a binding affinity (Ki) of approximately 141 nM for the CB1 receptor, with over a 70-fold selectivity compared to the CB2 receptor (Ki > 10 μM) . This selectivity is crucial for therapeutic applications aimed at modulating cannabinoid signaling without affecting peripheral CB2 receptors.

Other Biological Activities

In addition to its action on cannabinoid receptors, benzofuran derivatives—including LY320135—are associated with various biological activities:

- Antitumor Activity : Benzofuran compounds have shown promising anticancer properties. For instance, certain benzofuran derivatives have been reported to inhibit cell growth in various cancer cell lines, including ovarian and lung cancers . The structure–activity relationship indicates that modifications at specific positions can enhance cytotoxicity.

- Anti-inflammatory Effects : Benzofuran derivatives are noted for their anti-inflammatory properties, which may contribute to their potential in treating conditions like arthritis and other inflammatory disorders .

- Antioxidant Activity : Compounds with benzofuran structures have demonstrated antioxidant capabilities, which are beneficial in protecting cells from oxidative stress .

Study on Antitumor Activity

A study evaluated the anticancer effects of a series of benzofuran derivatives against human ovarian cancer cell lines. Compounds from this series exhibited IC50 values ranging from 11 μM to 12 μM, indicating significant inhibitory activity . The findings suggest that structural modifications can lead to enhanced anticancer efficacy.

Selective Antagonism of Cannabinoid Receptors

Research has shown that LY320135's selective antagonism of the CB1 receptor could have implications in treating obesity and metabolic disorders by modulating appetite and energy expenditure pathways . Its unique binding profile differentiates it from other cannabinoid antagonists like SR141716A.

Eigenschaften

IUPAC Name |

4-[6-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c1-27-18-9-7-17(8-10-18)24-22(20-12-11-19(28-2)13-21(20)29-24)23(26)16-5-3-15(14-25)4-6-16/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNSGDFWBJWWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(O2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027464 | |

| Record name | 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-56-3 | |

| Record name | 4-[[6-Methoxy-2-(4-methoxyphenyl)-3-benzofuranyl]carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 320135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176977563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 320135 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-320135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJY03984CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.